2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex glycoside. Glycosides are compounds in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is characterized by multiple oxolan and oxane rings, each substituted with hydroxymethyl and dihydroxy groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps of glycosylation reactions. Each step typically involves the protection of hydroxyl groups, activation of glycosyl donors, and coupling with glycosyl acceptors. Common reagents used in these reactions include trichloroacetimidates and thioglycosides as glycosyl donors, and Lewis acids like boron trifluoride etherate as catalysts .
Industrial Production Methods
Industrial production of such complex glycosides often involves enzymatic synthesis due to the high specificity and mild reaction conditions. Enzymes such as glycosyltransferases are employed to catalyze the transfer of sugar moieties to acceptor molecules, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides .
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The multiple hydroxyl groups facilitate hydrogen bonding and van der Waals interactions , which are crucial for binding to molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-[(6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- [6-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate
Uniqueness
The uniqueness of 2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol lies in its high degree of hydroxylation and multiple glycosidic linkages , which confer unique chemical reactivity and biological activity compared to other glycosides .
Properties
Molecular Formula |
C54H92O46 |
---|---|
Molecular Weight |
1477.3 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H92O46/c55-1-18-27(65)36(74)37(75)46(91-18)100-54(45(83)35(73)26(9-63)99-54)17-90-53(44(82)34(72)25(8-62)98-53)16-89-52(43(81)33(71)24(7-61)97-52)15-88-51(42(80)32(70)23(6-60)96-51)14-87-50(41(79)31(69)22(5-59)95-50)13-86-49(40(78)30(68)21(4-58)94-49)12-85-48(39(77)29(67)20(3-57)93-48)11-84-47(10-64)38(76)28(66)19(2-56)92-47/h18-46,55-83H,1-17H2 |
InChI Key |
DBAJKYHMJYXYGC-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.